2-((Tert-butoxycarbonyl)amino)-7-oxaspiro[3.5]nonane-2-carboxylic acid
Description
Overview of Spirocyclic Amino Acid Derivatives
Spirocyclic amino acid derivatives represent a unique class of organic compounds characterized by fused ring systems sharing a single atom, which imposes conformational rigidity and enhances metabolic stability. These derivatives are pivotal in medicinal chemistry due to their ability to mimic natural amino acids while offering improved pharmacokinetic properties. For instance, spirocyclic proline analogs, such as 5,5-dimethylproline, have demonstrated exceptional utility in peptide synthesis by enforcing specific secondary structures. The integration of spirocycles into amino acid backbones reduces rotational freedom, thereby stabilizing peptide conformations critical for biological activity. Recent advances in synthetic methodologies, including cycloaddition reactions and Meinwald oxirane rearrangements, have expanded access to diverse spirocyclic frameworks.
Significance of Spiro[3.5]nonane Frameworks in Modern Organic Chemistry
The spiro[3.5]nonane framework, a bicyclic system comprising a cyclohexane and a cyclopropane ring fused at a central spiro carbon, has emerged as a privileged scaffold in drug design. Its strained geometry enhances binding affinity to biological targets while maintaining synthetic accessibility. Comparative studies highlight its advantages over simpler spiro systems:
| Framework | Ring Sizes | Synthetic Accessibility | Conformational Rigidity |
|---|---|---|---|
| Spiro[3.5]nonane | 3 + 5 | Moderate | High |
| Spiro[4.4]nonane | 4 + 4 | High | Moderate |
| Spiro[2.4]heptane | 2 + 4 | Challenging | Very High |
This framework’s versatility is exemplified in derivatives like 7-oxaspiro[3.5]nonane-2-carboxylic acid, where the oxygen atom introduces polarity without compromising stability. The spiro[3.5]nonane core is particularly valued in peptidomimetics, where it mimics turn structures in proteins.
Rationale for Boc-Protected Amino Acid Functionalization
The tert-butoxycarbonyl (Boc) group is a cornerstone in peptide synthesis due to its orthogonal protection strategy. It shields primary amines during solid-phase peptide synthesis (SPPS) and is readily removed under mild acidic conditions, minimizing side reactions. In spirocyclic systems, Boc protection ensures chemoselective functionalization, as demonstrated in the synthesis of 2-(Boc-amino)-7-hydroxyspiro[3.5]nonane, where the group stabilizes the amine during ring-forming reactions. The Boc moiety’s steric bulk also influences the spatial arrangement of spirocyclic derivatives, enabling precise control over molecular topology.
Scope and Objectives of the Research
This study focuses on the synthesis, characterization, and potential applications of 2-((tert-butoxycarbonyl)amino)-7-oxaspiro[3.5]nonane-2-carboxylic acid. Key objectives include:
- Developing scalable synthetic routes for this compound.
- Evaluating its utility as a building block in peptide and peptidomimetic design.
- Exploring its conformational effects on secondary protein structures. The research aligns with broader efforts to expand the toolbox of spirocyclic amino acids for drug discovery, leveraging advancements in asymmetric synthesis and protective group chemistry.
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-7-oxaspiro[3.5]nonane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO5/c1-12(2,3)20-11(18)15-14(10(16)17)8-13(9-14)4-6-19-7-5-13/h4-9H2,1-3H3,(H,15,18)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTQPYFODPLXYSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC2(C1)CCOCC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1823271-75-5 | |
| Record name | 2-{[(tert-butoxy)carbonyl]amino}-7-oxaspiro[3.5]nonane-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Comparison with Similar Compounds
Structural Analogs with Spiro[3.5]nonane Cores
Below is a comparative analysis of structurally related spirocyclic compounds:
Key Differences and Implications
Substituent Positioning: 7-Oxa vs. 7-Aza: Oxygen (7-oxa) increases hydrophilicity, while nitrogen (7-aza) allows for hydrogen bonding or coordination . Boc Placement: Boc on the amino group (target compound) vs. Boc on the spiro nitrogen (e.g., 873924-12-0) alters reactivity. The former is ideal for stepwise deprotection in peptide synthesis .
Synthetic Routes :
- The target compound likely involves cyclization of Boc-protected intermediates (similar to ’s method using dibromoneopentyl glycol) .
- 7-Aza analogs (e.g., 873924-12-0) may require azide reduction or Staudinger reactions .
Physicochemical Properties :
- Solubility : Carboxylic acid enhances water solubility, while Boc and spirocyclic cores increase lipophilicity. Hydrochloride salts (e.g., EN300-743634) improve aqueous stability .
- Molecular Weight : Ranges from 228.68 () to 271.31 (), affecting permeability and bioavailability.
Biological Applications :
Preparation Methods
Method A: Boc Protection Followed by Spirocyclization
- Starting Material : 2-Amino-7-oxaspiro[3.5]nonane-2-carboxylic acid.
- Boc Protection :
- Spirocyclization :
Method B: One-Pot Synthesis
Experimental Data and Characterization
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₂₃NO₅ | |
| Molecular Weight | 285.34 g/mol | |
| CAS Number | 1823271-75-5 | |
| Melting Point | 126–128°C (analogous compound) | |
| Key Spectral Data : |
- ¹H NMR (CDCl₃): δ 4.09–3.68 (m, 7H), 1.44 (s, 9H).
- ¹³C NMR : δ 156.4 (Boc carbonyl), 83.6 (spiro carbon).
Optimization and Challenges
- Yield Improvement : Use of high-purity iodomethane and anhydrous conditions increases spirocyclization efficiency.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) is critical due to polar byproducts.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| A | Stepwise control, scalability | Longer reaction time | 46–63% |
| B | Fewer steps | Lower yield, side reactions | 50–55% |
Applications in Further Synthesis
The compound serves as a precursor for:
- Pharmaceutical intermediates : Functionalization at the carboxylic acid group.
- Spirocyclic peptidomimetics : Via amide bond formation.
Q & A
Q. What are the recommended storage conditions for 2-((Tert-butoxycarbonyl)amino)-7-oxaspiro[3.5]nonane-2-carboxylic acid to ensure stability?
- Methodological Answer: The compound should be stored refrigerated (2–8°C) in a tightly sealed container under inert gas (e.g., nitrogen) to prevent moisture absorption and oxidation. Containers must be kept upright to avoid leakage, and electrostatic buildup should be mitigated by grounding equipment . Long-term stability is enhanced by desiccant packs in storage environments.
Q. What synthetic routes are commonly employed for the preparation of this compound?
- Methodological Answer: A typical approach involves:
- Step 1: Boc (tert-butoxycarbonyl) protection of the amine group using di-tert-butyl dicarbonate (Boc₂O) in a basic solvent (e.g., THF or DCM) at 0–25°C .
- Step 2: Spirocyclic ring formation via intramolecular cyclization, often catalyzed by transition metals (e.g., Pd) or acid/base-mediated reactions .
- Step 3: Carboxylic acid activation (e.g., using EDCI/HOBt) for subsequent peptide coupling .
Purification is typically achieved via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization.
Q. What safety precautions are critical during handling?
- Methodological Answer:
- PPE: Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use respiratory protection (N95 masks) if airborne particulates are generated .
- Ventilation: Conduct reactions in a fume hood to mitigate inhalation risks.
- Spill Management: Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How does the spirocyclic structure influence the compound’s reactivity in peptide coupling reactions?
- Methodological Answer: The 7-oxaspiro[3.5]nonane core imposes steric constraints that slow coupling kinetics. To optimize reactions:
- Use high-efficiency coupling agents (e.g., HATU instead of EDCI).
- Increase reaction temperatures (40–50°C) to overcome activation barriers.
- Monitor reaction progress via LC-MS to detect intermediates .
Comparative studies with non-spiro analogs show a 30–50% reduction in coupling efficiency due to conformational rigidity .
Q. What analytical techniques resolve enantiomeric forms of this compound?
- Methodological Answer:
- X-ray Crystallography: Use the Flack parameter (η) or Rogers’ η/x parameters to determine absolute configuration .
- Chiral HPLC: Employ a Chiralpak IA-3 column with a hexane/isopropanol (90:10) mobile phase (flow rate: 1.0 mL/min; UV detection at 254 nm).
- Circular Dichroism (CD): Compare experimental spectra with DFT-simulated data to confirm chirality .
Q. How can researchers address discrepancies in decomposition product data across studies?
- Methodological Answer:
- Controlled Pyrolysis: Use thermogravimetric analysis (TGA) coupled with mass spectrometry (MS) to identify decomposition products under incremental heating (25–500°C, 10°C/min).
- Cross-Referencing: Compare data from SDSs (e.g., carbon monoxide and NOx reported under fire conditions vs. no data in other sources ).
- Mitigation: Implement inert atmosphere protocols (argon/nitrogen) during high-temperature reactions to suppress hazardous byproduct formation.
Key Notes for Experimental Design
- Stereochemical Integrity: Monitor racemization during Boc deprotection (e.g., using TFA in DCM at 0°C) .
- Solubility Challenges: The spirocyclic structure reduces solubility in polar solvents; use DMF or DMSO for reactions .
- Safety Protocols: Pre-screen decomposition pathways using differential scanning calorimetry (DSC) to identify exothermic risks .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
